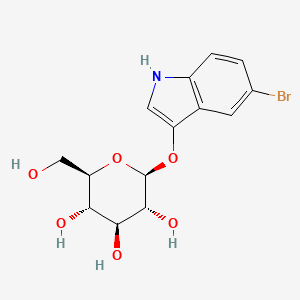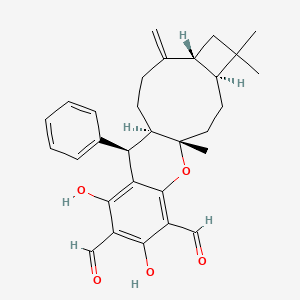
CreatineEthylEsterHydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Creatine Ethyl Ester Hydrochloride (CEE) is a derivative of the nutritional supplement creatine, which is commonly used by athletes and bodybuilders . It is preferred by many athletes because it can be taken in smaller doses with similar effects . CEE can penetrate the cells that form muscle tissue more effectively than other types of creatine supplements, yielding superior muscle-building benefits .
Synthesis Analysis
CEE is synthesized from creatine, ethanol, and HCL . The synthesis process involves the reaction of carboxylic acid and alcohols, known as esterification . The ester is attached to creatine monohydrate to increase the amount of creatine absorbed .Chemical Reactions Analysis
CEE is designed to enhance the uptake of creatine, making the supplement more effective, with a considerably smaller dosage required . Creatine monohydrate is semi-lipopholic, meaning it inefficiently uses fat as a transport mechanism. The esterification of substances will increase their lipopholic abilities, thus esterified creatine will use fat more efficiently to permeate the cell wall and exert its effects upon cellular function .Physical And Chemical Properties Analysis
CEE is a hygroscopic powder with a white to yellowish color . It has a characteristic flavor and odor . The melting point is between 1600 C – 1620 C . The typical dosage of CEE is 3-6 grams per day .Mécanisme D'action
In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This stored creatine helps your muscles produce more energy during high-intensity exercise . Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions .
Orientations Futures
While CEE is a popular supplement among athletes and bodybuilders, more research is needed to substantiate claims that it is a more bioavailable, effective, and safe source of creatine than creatine monohydrate . Future research should focus on validating that CEE is a bioavailable, effective, and safe source of creatine for dietary supplements .
Propriétés
Numéro CAS |
15366-32-3 |
|---|---|
Nom du produit |
CreatineEthylEsterHydrochloride |
Formule moléculaire |
C6H13N3O2.HCl |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






